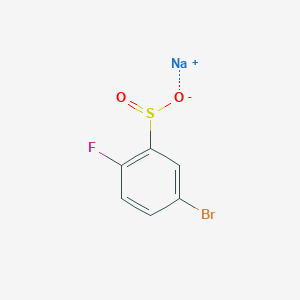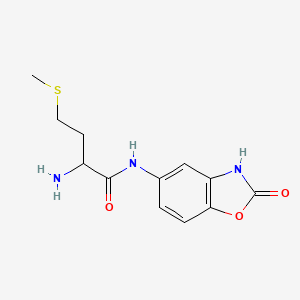
(2-Aminobutyl)(butyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminobutyl)(butyl)amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of two butyl groups attached to a nitrogen atom, making it a secondary amine. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobutyl)(butyl)amine can be achieved through several methods. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of butylamine with 2-chlorobutane under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled conditions. This method allows for efficient production with high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(2-Aminobutyl)(butyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted amines depending on the reactants involved.
科学的研究の応用
(2-Aminobutyl)(butyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals .
作用機序
The mechanism of action of (2-Aminobutyl)(butyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
Butylamine: A primary amine with a single butyl group attached to the nitrogen atom.
2-Amino-1-butanol: An amino alcohol with both an amine and a hydroxyl group.
N-Butyl-2-aminobutane: A secondary amine with two butyl groups attached to the nitrogen atom .
Uniqueness
(2-Aminobutyl)(butyl)amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its dual butyl groups provide distinct steric and electronic properties, making it valuable in both synthetic chemistry and biological research.
特性
分子式 |
C8H20N2 |
|---|---|
分子量 |
144.26 g/mol |
IUPAC名 |
1-N-butylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-3-5-6-10-7-8(9)4-2/h8,10H,3-7,9H2,1-2H3 |
InChIキー |
OAYLSWGYEKKBCA-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC(CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


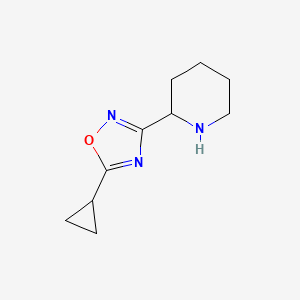
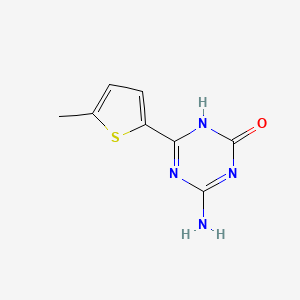
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)

![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
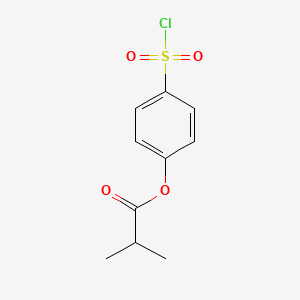
![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)


